

In-Depth Technical Guide to 3,5-Dimethoxy-4-Hydroxycinnamic Acid (Sinapinic Acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sinapic acid

Cat. No.: B7884613

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Introduction

3,5-Dimethoxy-4-hydroxycinnamic acid, commonly known as sinapinic acid, is a naturally occurring phenolic compound and a derivative of cinnamic acid.[1] It is widely distributed in the plant kingdom, found in various fruits, vegetables, cereals, oilseed crops, and spices.[2][3] As a bioactive phytochemical, sinapinic acid has garnered significant interest within the scientific community for its diverse pharmacological properties.[2] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of sinapinic acid, with a focus on its potential therapeutic applications. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Chemical and Physical Properties

Sinapinic acid is a yellow to tan crystalline powder. Its chemical structure consists of a phenyl ring with two methoxy groups and one hydroxyl group, attached to a propenoic acid moiety.

Quantitative Data

The key chemical and physical properties of sinapinic acid are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid	
Synonyms	Sinapic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid	[4]
Molecular Formula	C ₁₁ H ₁₂ O ₅	[5]
Molecular Weight	224.21 g/mol	[5]
Melting Point	192 - 205 °C	[6]
Boiling Point	490.00 °C at 760.00 mm Hg	
Solubility	Soluble in alcohol, polar organic solvents, and hot ethanol. Slightly soluble in water and ether.[7][8] Insoluble in H ₂ O, but soluble in DMSO (≥42.2 mg/mL) and EtOH (≥8.92 mg/mL).[9]	
logP (o/w)	0.997 (estimated)	
pKa	The selection of extraction pH depends on the chemical structure of the phenolic compounds and their pKa.[10]	
Appearance	Yellow to tan crystalline powder	

Biological Activities and Mechanisms of Action

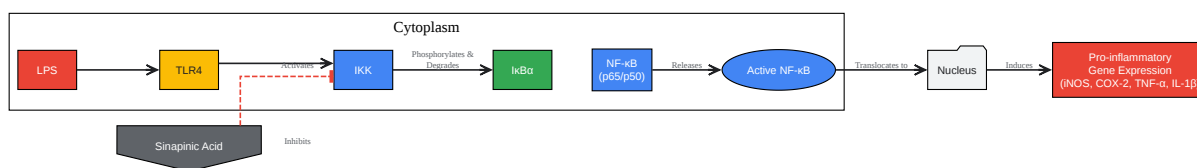
Sinapinic acid exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutic agents. These activities are primarily attributed to its antioxidant properties, stemming from its ability to donate a hydrogen atom and scavenge free radicals.[2][11]

Antioxidant Activity

Sinapinic acid is a potent antioxidant.[2] It demonstrates significant free radical scavenging activity against various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[2][12] Studies have shown that sinapinic acid can inhibit lipid peroxidation and reduce oxidative stress, thereby protecting cells from oxidative damage.[2][12]

Anti-inflammatory Effects

Sinapinic acid possesses significant anti-inflammatory properties.[1][13] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF- α), and interleukin-1beta (IL-1 β) in lipopolysaccharide (LPS)-stimulated macrophages.[13][14] The anti-inflammatory effects of sinapinic acid are mediated, at least in part, through the inhibition of the nuclear factor-kappaB (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][15] Furthermore, sinapinic acid has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1]



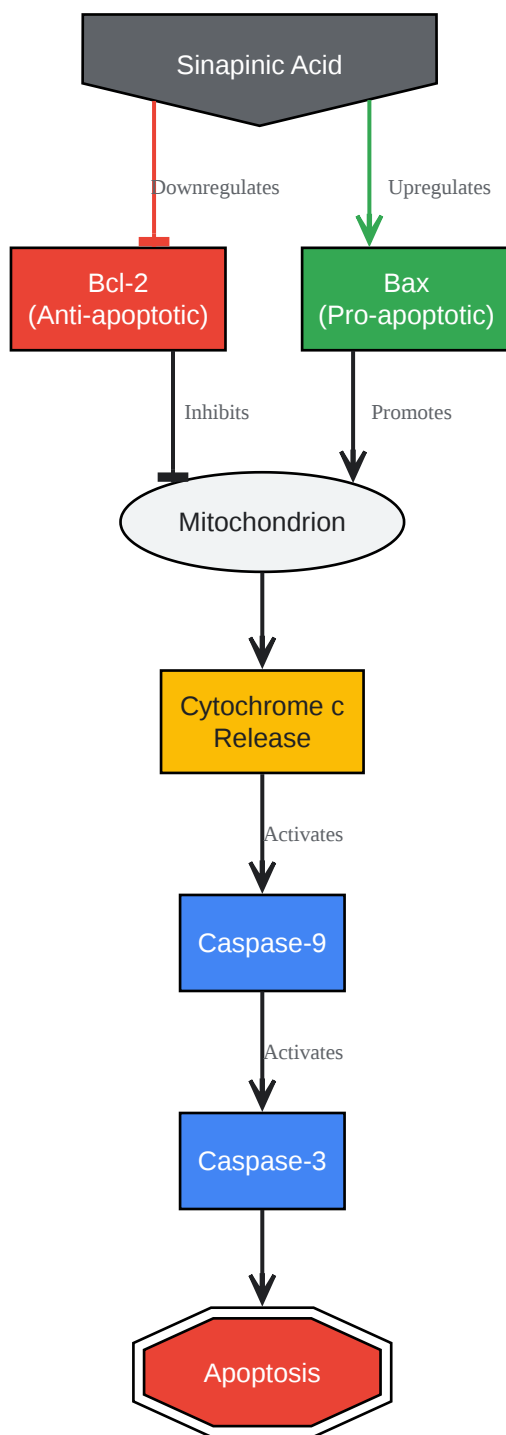
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NF- κ B signaling inhibition by Sinapinic Acid.

Anticancer Properties

Sinapinic acid has demonstrated anticancer activity in various cancer cell lines.[16][17] It can induce apoptosis (programmed cell death) and inhibit cell proliferation and invasion.[16][18]

The anticancer mechanisms of sinapinic acid involve the modulation of multiple signaling pathways, including the upregulation of pro-apoptotic proteins like BAX and caspases, and the downregulation of anti-apoptotic proteins and matrix metalloproteinases (MMPs).^{[16][18]}



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Pro-apoptotic signaling by Sinapinic Acid.

Antimicrobial Activity

Sinapinic acid exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[2][19] It has been shown to be effective against multidrug-resistant microorganisms.[19] The minimum inhibitory concentrations (MIC) of sinapinic acid against several bacterial strains have been reported.[20]

Other Biological Activities

In addition to the activities mentioned above, sinapinic acid has been reported to possess neuroprotective, antidiabetic, and anxiolytic effects.[2]

Metabolism and Bioavailability

Upon oral administration, sinapinic acid is absorbed in the small intestine.[2] The maximum plasma concentration of sinapinic acid has been observed to be around 40 nM, with a bioavailability of approximately 3% of the total phenolics from a cereal meal.[2] It is metabolized in the body, and its metabolites are excreted in the urine.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of sinapinic acid.

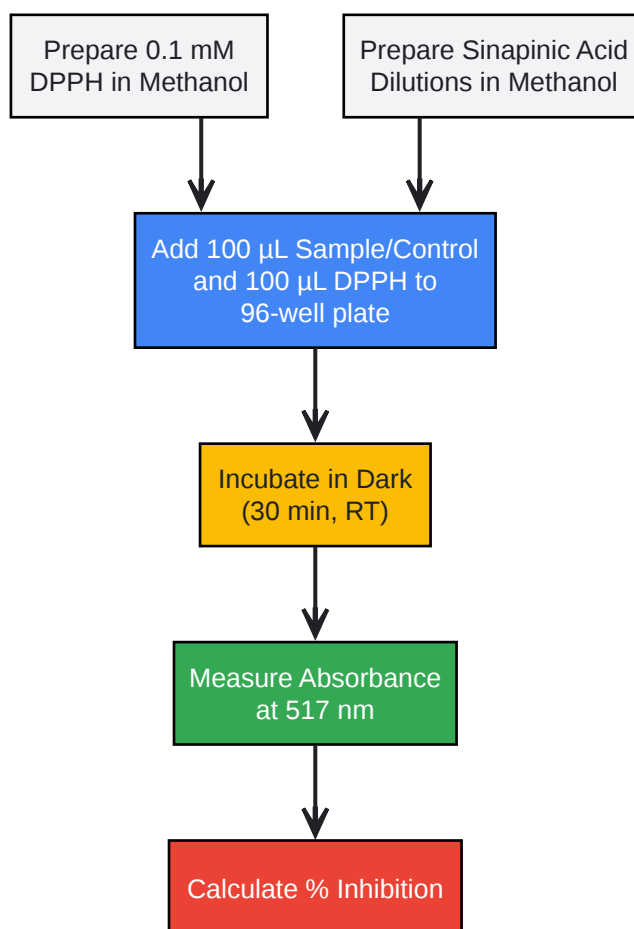
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Methodology:

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
- **Sample Preparation:** Dissolve sinapinic acid in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

- Assay Procedure:
 - In a 96-well microplate, add 100 μ L of each sinapinic acid dilution to different wells.
 - Add 100 μ L of methanol to a well to serve as a control.
 - Add 100 μ L of the 0.1 mM DPPH solution to all wells.
 - Mix the contents of the wells thoroughly.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$



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Workflow for DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of sinapinic acid for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the treatment period, remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- **Incubation:** Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
- **Formazan Solubilization:** Remove the MTT solution and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Calculation:** Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Signaling Pathway Proteins (e.g., NF- κ B)

This technique is used to detect and quantify specific proteins in a sample.

Methodology:

- **Cell Treatment and Lysis:** Treat cells with sinapinic acid and/or an inflammatory stimulus (e.g., LPS). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for the target protein (e.g., p-p65, I κ B α) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Safety and Toxicity

Sinapinic acid is generally considered to be non-toxic, especially at concentrations found in the diet. However, as with any compound intended for therapeutic use, comprehensive toxicological studies are necessary to establish a full safety profile. The available safety data suggests that it is a skin and eye irritant.

Conclusion

3,5-dimethoxy-4-hydroxycinnamic acid is a versatile phytochemical with a wide array of promising biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Its mechanisms of action involve the modulation of key signaling pathways, making it a valuable lead compound for the development of new drugs for various diseases. This technical guide provides a solid foundation of its properties and the methodologies to study them, encouraging further investigation into the therapeutic potential of sinapinic acid.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 3,5-Dimethoxy-4-Hydroxycinnamic Acid (Sinapinic Acid)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7884613#3-5-dimethoxy-4-hydroxycinnamic-acid-properties>]

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